2-((2-chloro-6-fluorobenzyl)thio)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
2-((2-chloro-6-fluorobenzyl)thio)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H25ClFN3O3S and its molecular weight is 526.02. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Treatment of Organic Pollutants
The compound, due to its structural complexity, may interact with enzymes used for the remediation of various organic pollutants. The presence of certain redox mediators can enhance the degradation of recalcitrant compounds by enzymes like laccases, lignin peroxidases, and others. This enzymatic approach is particularly relevant in the treatment of industrial effluents containing aromatic compounds (Husain & Husain, 2007).
Antioxidant Capacity Assays
The chemical structure of the compound suggests potential interactions in assays measuring antioxidant capacity. In these assays, certain compounds can form coupling adducts or undergo oxidation. The extent to which these reactions contribute to the overall antioxidant capacity and the specificity and relevance of the resulting oxidation products require further investigation. However, the potential for specific reactions, such as coupling, might influence the comparison between different antioxidants (Ilyasov et al., 2020).
Analysis of Antioxidant Activity
The compound's structure indicates that it may be involved in various assays used for analyzing antioxidant activity. These assays are based on the transfer of a hydrogen atom or an electron and are crucial in evaluating the kinetics or reaching the equilibrium state of reactions involving antioxidants. The results from these assays can be critical in understanding the mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N,N-diethyl-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClFN3O3S/c1-4-31(5-2)25(33)17-12-13-20-24(14-17)30-27(36-16-21-22(28)10-7-11-23(21)29)32(26(20)34)18-8-6-9-19(15-18)35-3/h6-15H,4-5,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNYFJZRJJEWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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